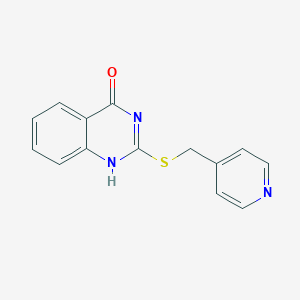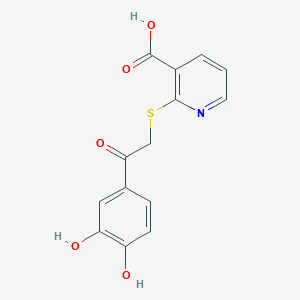![molecular formula C20H24N2O4S B495354 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL](/img/structure/B495354.png)
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL is a complex organic compound with a unique structure that combines benzimidazole, phenoxy, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfanyl and phenoxy groups. The final step involves the addition of the propanediol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
化学反应分析
Types of Reactions
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
科学研究应用
3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid
- 3-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1,2-propanediol
Uniqueness
Compared to similar compounds, 3-(2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)PROPANE-1,2-DIOL stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications .
属性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5g/mol |
IUPAC 名称 |
3-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol |
InChI |
InChI=1S/C20H24N2O4S/c1-2-25-16-7-9-17(10-8-16)26-11-12-27-20-21-18-5-3-4-6-19(18)22(20)13-15(24)14-23/h3-10,15,23-24H,2,11-14H2,1H3 |
InChI 键 |
JJQQUASAUVTLCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
规范 SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Fluorophenyl)sulfanyl]nicotinic acid](/img/structure/B495274.png)

![N-[4-(methylsulfanyl)phenyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495279.png)
![Methyl 2-[(2-anilino-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B495282.png)
![Methyl 2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495283.png)
![Methyl 2-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495284.png)
![Methyl 2-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495285.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)nicotinic acid](/img/structure/B495287.png)
![allyl 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495290.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinic acid](/img/structure/B495292.png)
![Methyl 4-[(7-chloro-4-quinolinyl)oxy]benzoate](/img/structure/B495293.png)
![4-[2-(7-Chloro-4-quinolinyl)hydrazino]benzoic acid](/img/structure/B495294.png)
![2-[(2-Chlorobenzyl)amino]-5-nitropyridine](/img/structure/B495296.png)
